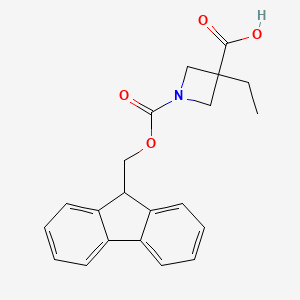![molecular formula C19H24N4O2 B2469020 3-[(2,6-dimethylpyrimidin-4-yl)oxy]-N-(2-phenylethyl)pyrrolidine-1-carboxamide CAS No. 2097932-27-7](/img/structure/B2469020.png)
3-[(2,6-dimethylpyrimidin-4-yl)oxy]-N-(2-phenylethyl)pyrrolidine-1-carboxamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
The compound contains a pyrrolidine ring, which is a five-membered ring with one nitrogen atom . Pyrrolidine is widely used by medicinal chemists to obtain compounds for the treatment of human diseases . The compound also contains a pyrimidine ring, which is a six-membered ring with two nitrogen atoms .
Synthesis Analysis
While specific synthesis methods for this compound are not available, pyrrolidine compounds are generally synthesized through ring construction from different cyclic or acyclic precursors, or functionalization of preformed pyrrolidine rings . Pyrimidine compounds can be synthesized using similar methods .Molecular Structure Analysis
The pyrrolidine ring in the compound contributes to the stereochemistry of the molecule and allows efficient exploration of the pharmacophore space due to sp3-hybridization . The pyrimidine ring also contributes to the three-dimensional structure of the compound .Scientific Research Applications
Central Nervous System (CNS) Acting Drugs
Heterocycles, including pyrimidine derivatives, are extensively explored for their potential CNS activity. Pyrimidine, being a core structure in many organic compounds, is investigated for its role in synthesizing compounds with CNS activity. This exploration is crucial for identifying lead molecules that could serve as the basis for developing new CNS-acting drugs, considering the increase in CNS disorders and the adverse effects associated with many current CNS drugs (Saganuwan, 2017).
Anti-inflammatory and Anticancer Applications
Pyrimidine derivatives have shown a range of pharmacological effects, including anti-inflammatory and anticancer activities. Research developments in the synthesis, anti-inflammatory effects, and structure–activity relationships (SARs) of pyrimidine derivatives highlight their potent anti-inflammatory effects and provide insights into designing novel pyrimidine analogs with enhanced anti-inflammatory activities and minimal toxicity (Rashid et al., 2021).
Synthesis of Heterocyclic Compounds
The synthesis and application of pyrimidine and its scaffolds extend to the preparation of diverse heterocyclic compounds, including optical sensors and materials for optoelectronic applications. Pyrimidine and quinazoline derivatives, in particular, have been noted for their use in creating novel optoelectronic materials, demonstrating the versatility of these compounds in synthesizing structures with significant electronic, luminescent, and photoelectric properties (Lipunova et al., 2018).
Medicinal Chemistry
In medicinal chemistry, pyrimidine derivatives are foundational structures for developing a variety of drugs due to their broad spectrum of biological activities. This includes anticancer, anti-HIV, antifungal, and antibacterial activities. The synthesis and biological evaluation of pyrimidine analogs have led to the identification of compounds with high therapeutic potency, underlining the scaffold's significant developmental value in treatment modalities (Verma et al., 2019).
Future Directions
properties
IUPAC Name |
3-(2,6-dimethylpyrimidin-4-yl)oxy-N-(2-phenylethyl)pyrrolidine-1-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H24N4O2/c1-14-12-18(22-15(2)21-14)25-17-9-11-23(13-17)19(24)20-10-8-16-6-4-3-5-7-16/h3-7,12,17H,8-11,13H2,1-2H3,(H,20,24) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GFUGRDZNBJPYQY-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=NC(=N1)C)OC2CCN(C2)C(=O)NCCC3=CC=CC=C3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H24N4O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
340.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
3-[(2,6-dimethylpyrimidin-4-yl)oxy]-N-(2-phenylethyl)pyrrolidine-1-carboxamide | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![Tert-butyl 1-(aminomethyl)-4-carbamoylspiro[2-oxabicyclo[2.1.1]hexane-3,3'-azetidine]-1'-carboxylate;hydrochloride](/img/structure/B2468938.png)
![tert-butyl N-{[1-(2-hydroxyethyl)cyclopropyl]methyl}carbamate](/img/structure/B2468940.png)
![N-[(1-Ethylsulfonylpyrrolidin-2-yl)methyl]but-2-ynamide](/img/structure/B2468941.png)

![[(1S)-1-[2-Bis[4-(trifluoromethyl)phenyl]phosphanylcyclopentyl]ethyl]-bis[4-(trifluoromethyl)phenyl]phosphane;carbanide;cyclopentane;iron(2+)](/img/structure/B2468944.png)
![1-[(2,6-dichlorobenzyl)oxy]-1H-imidazole-2,4,5(3H)-trione](/img/structure/B2468945.png)
![N-[(2-Methyl-2-thiophen-2-ylcyclopropyl)methyl]but-2-ynamide](/img/structure/B2468946.png)

![ethyl 2-(8-(4-methoxybenzyl)-1,7-dimethyl-2,4-dioxo-1H-imidazo[2,1-f]purin-3(2H,4H,8H)-yl)acetate](/img/structure/B2468948.png)

![methyl 3-(N-([2,3'-bifuran]-5-ylmethyl)sulfamoyl)-4-methoxybenzoate](/img/structure/B2468952.png)
![3-[(2-chlorophenyl)methyl]-9-(4-fluorophenyl)-1-methyl-7,8-dihydro-6H-purino[7,8-a]pyrimidine-2,4-dione](/img/no-structure.png)
![N-[2-(1,1-Difluoroethyl)-4-fluorophenyl]prop-2-enamide](/img/structure/B2468957.png)
